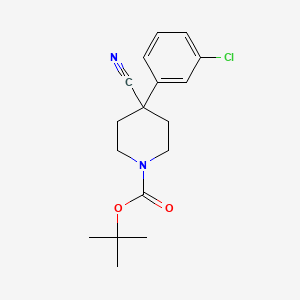
1-(Trifluoroacetyl)piperidine-3-carboxylic acid
Overview
Description
1-(Trifluoroacetyl)piperidine-3-carboxylic acid (1-TPCA) is a synthetic compound that has been used in various scientific research applications. It is a trifluoroacetylated derivative of piperidine-3-carboxylic acid, which is a cyclic carboxylic acid. Its chemical structure is C7H6F3NO2. It is a white crystalline solid that is soluble in water, methanol, and ethanol. It has a melting point of 140-142 °C and a boiling point of 254-256 °C.
Scientific Research Applications
Role in Drug Designing
Piperidines, including 1-(Trifluoroacetyl)piperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are utilized as anticancer agents . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in this application would require further research.
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in this application would require further research.
Antimalarial Applications
Piperidine derivatives are used in the treatment of malaria . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in this application would require further research.
Antimicrobial and Antifungal Applications
Piperidine derivatives have antimicrobial and antifungal properties . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in these applications would require further research.
Antihypertension Applications
Piperidine derivatives are used in the treatment of hypertension . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in this application would require further research.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in these applications would require further research.
Anti-Alzheimer Applications
Piperidine derivatives are used in the treatment of Alzheimer’s disease . A study outlined a multi-targeted approach to Alzheimer’s disease treatment where novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects . The specific role of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in this application would require further research.
properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAAYWKIPIJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)






![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)